molecular formula C15H9FO2S B6404427 2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid, 95% CAS No. 1261907-98-5

2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid, 95%

Cat. No. B6404427
CAS RN: 1261907-98-5
M. Wt: 272.30 g/mol
InChI Key: IMTRNOBGWQXKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid, abbreviated as 2BTFA, is a synthetic organic compound that has been widely studied in the scientific community. It belongs to the family of benzoic acid derivatives and has been found to possess a range of unique properties. In recent years, 2BTFA has been the subject of numerous research studies, as it has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2BTFA has been widely studied in the scientific community due to its unique properties and potential applications. It has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In particular, 2BTFA has been studied for its potential use as a drug delivery system, as it has been found to be capable of targeting specific cells in the body and delivering drugs to them. It has also been studied for its potential use as an antioxidant, as it has been found to possess strong antioxidant properties.

Mechanism of Action

The mechanism of action of 2BTFA is still being studied, but it is believed to involve the binding of the compound to specific receptors on the surface of target cells. This binding is thought to trigger a series of biochemical and physiological reactions, which then lead to the desired effects.
Biochemical and Physiological Effects
2BTFA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to modulate the activity of various enzymes, hormones, and neurotransmitters, as well as to regulate the expression of various genes. It has also been found to possess anti-inflammatory and anti-cancer properties, as well as to possess strong antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2BTFA in lab experiments is its high purity level, as it is available in 95% pure form. Additionally, it is relatively easy to synthesize, as it can be synthesized using a variety of methods. However, one of the main limitations of using 2BTFA in lab experiments is its relatively low solubility in water, which can limit its application in certain experiments.

Future Directions

Given its unique properties, 2BTFA has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. Some potential future directions for research include the development of new drug delivery systems based on 2BTFA, the further study of its antioxidant properties, and the development of new methods for its synthesis. Additionally, further research into the biochemical and physiological effects of 2BTFA could lead to the development of new therapeutic agents.

Synthesis Methods

2BTFA can be synthesized through a variety of methods, including the reaction of 5-fluorobenzoic acid with benzo(b)thiophene-2-thiol in the presence of a base catalyst. This reaction yields 2BTFA in high yields, with a purity of 95%. The reaction can be carried out in either aqueous or organic solvents, depending on the desired product.

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-10-5-6-11(12(8-10)15(17)18)14-7-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTRNOBGWQXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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